molecular formula C13H13NO B11075023 2-methyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine CAS No. 35141-64-1

2-methyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine

Cat. No.: B11075023
CAS No.: 35141-64-1
M. Wt: 199.25 g/mol
InChI Key: MYKQUUUIXIFUMT-UHFFFAOYSA-N
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Description

2-Methyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine is a heterocyclic compound that belongs to the oxazine family This compound is characterized by a fused ring system that includes a naphthalene moiety and an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine typically involves a multicomponent reaction. One common method includes the condensation of β-naphthol, a primary amine, and an aldehyde. This reaction can be catalyzed by various catalysts, such as SiO₂·HClO₄, under reflux conditions in ethanol . Another approach involves the use of a magnetically-separable basic nano-catalyst under ultrasonic conditions, which offers advantages like mild reaction conditions, easy catalyst recovery, and shorter reaction times .

Industrial Production Methods

Industrial production methods for this compound are less documented, but the principles of green chemistry are often applied to scale up the synthesis. This includes the use of recyclable catalysts and environmentally benign solvents to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products

The major products formed from these reactions include various substituted naphtho[1,2-e][1,3]oxazine derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine
  • 2-(Furan-2-ylmethyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine

Uniqueness

2-Methyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to its analogs, it may exhibit different pharmacological profiles and physical properties, making it a valuable compound for further research and development .

Properties

CAS No.

35141-64-1

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

2-methyl-1,3-dihydrobenzo[f][1,3]benzoxazine

InChI

InChI=1S/C13H13NO/c1-14-8-12-11-5-3-2-4-10(11)6-7-13(12)15-9-14/h2-7H,8-9H2,1H3

InChI Key

MYKQUUUIXIFUMT-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C=CC3=CC=CC=C23)OC1

Origin of Product

United States

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